molecular formula C11H14O2 B6279258 4-(2-methoxypropan-2-yl)benzaldehyde CAS No. 116473-61-1

4-(2-methoxypropan-2-yl)benzaldehyde

Cat. No.: B6279258
CAS No.: 116473-61-1
M. Wt: 178.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxypropan-2-yl)benzaldehyde is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxypropan-2-yl)benzaldehyde typically involves the alkylation of benzaldehyde with 2-methoxypropane. This reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the benzaldehyde and facilitate the nucleophilic attack on the 2-methoxypropane.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxypropan-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-(2-methoxypropan-2-yl)benzoic acid.

    Reduction: 4-(2-methoxypropan-2-yl)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Methoxypropan-2-yl)benzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(2-methoxypropan-2-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function and activity. Additionally, the methoxy group may influence the compound’s lipophilicity and ability to cross biological membranes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Methoxyethyl)benzaldehyde: Similar structure but with an ethyl group instead of a propan-2-yl group.

    4-(2-Methoxypropyl)benzaldehyde: Similar structure but with a propyl group instead of a propan-2-yl group.

    4-(2-Methoxybutan-2-yl)benzaldehyde: Similar structure but with a butan-2-yl group instead of a propan-2-yl group.

Uniqueness

4-(2-Methoxypropan-2-yl)benzaldehyde is unique due to the presence of the 2-methoxypropan-2-yl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

116473-61-1

Molecular Formula

C11H14O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.